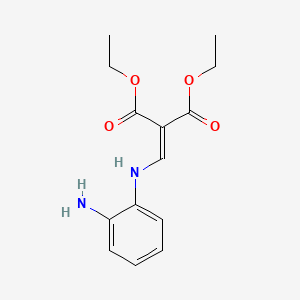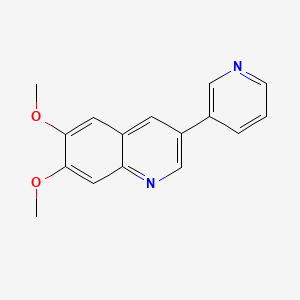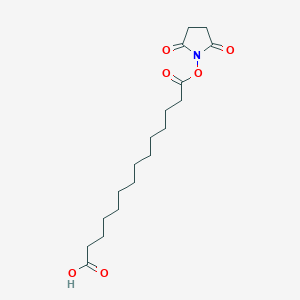
14-((2,5-Dioxopyrrolidin-1-yl)oxy)-14-oxotetradecanoic acid
Overview
Description
14-((2,5-Dioxopyrrolidin-1-yl)oxy)-14-oxotetradecanoic acid is a synthetic organic compound characterized by the presence of a pyrrolidine-2,5-dione moiety attached to a tetradecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-((2,5-Dioxopyrrolidin-1-yl)oxy)-14-oxotetradecanoic acid typically involves the esterification of tetradecanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The general reaction scheme is as follows:
- Dissolve tetradecanoic acid in anhydrous dichloromethane.
- Add N-hydroxysuccinimide and dicyclohexylcarbodiimide to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Filter off the dicyclohexylurea byproduct and evaporate the solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize byproduct formation and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
14-((2,5-Dioxopyrrolidin-1-yl)oxy)-14-oxotetradecanoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield tetradecanoic acid and N-hydroxysuccinimide.
Substitution: The compound can participate in nucleophilic substitution reactions where the NHS ester is replaced by other nucleophiles such as amines or alcohols.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione moiety can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions are commonly used.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Hydrolysis: Tetradecanoic acid and N-hydroxysuccinimide.
Substitution: Corresponding amides or esters.
Reduction: Hydroxylated derivatives of the original compound.
Scientific Research Applications
14-((2,5-Dioxopyrrolidin-1-yl)oxy)-14-oxotetradecanoic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules, particularly in the development of prodrugs and drug delivery systems.
Bioconjugation: The NHS ester functionality allows for the conjugation of the compound to proteins, peptides, and other biomolecules, facilitating the study of biological processes.
Materials Science: Employed in the synthesis of functionalized polymers and surface coatings with specific properties.
Mechanism of Action
The mechanism of action of 14-((2,5-Dioxopyrrolidin-1-yl)oxy)-14-oxotetradecanoic acid is primarily related to its ability to form stable covalent bonds with nucleophiles. The NHS ester moiety reacts with amines, thiols, and hydroxyl groups, leading to the formation of amide, thioester, or ester bonds. This reactivity is exploited in bioconjugation and drug delivery applications, where the compound serves as a linker or activating agent.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxysuccinimide Esters: Compounds like N-hydroxysuccinimide acetate and N-hydroxysuccinimide propionate share similar reactivity and applications.
Carbodiimides: Compounds such as dicyclohexylcarbodiimide and N,N’-diisopropylcarbodiimide are used as coupling agents in similar synthetic processes.
Uniqueness
14-((2,5-Dioxopyrrolidin-1-yl)oxy)-14-oxotetradecanoic acid is unique due to its long aliphatic chain, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring hydrophobic interactions or membrane association.
Properties
IUPAC Name |
14-(2,5-dioxopyrrolidin-1-yl)oxy-14-oxotetradecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO6/c20-15-13-14-16(21)19(15)25-18(24)12-10-8-6-4-2-1-3-5-7-9-11-17(22)23/h1-14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPOUNHESBKBLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
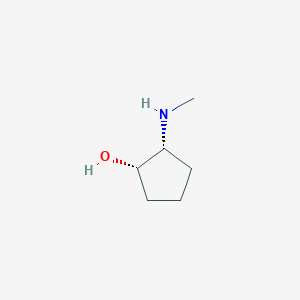
![N-[(1S,2S)-2-Hydroxycyclopentyl]acetamide](/img/structure/B3392797.png)
![2-Chloro-4-nitrobenzo[d]oxazole](/img/structure/B3392804.png)

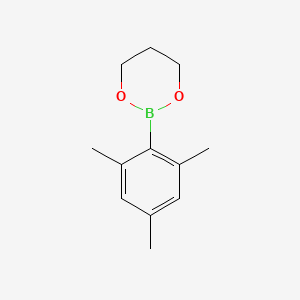
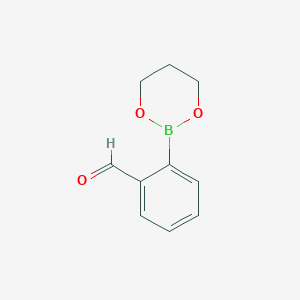
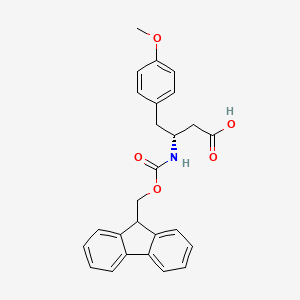
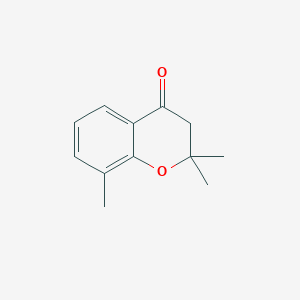
![7-Fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3392850.png)
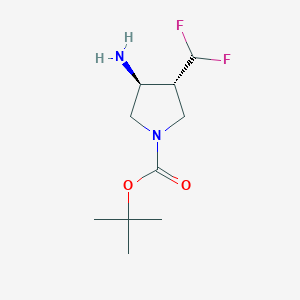
![(9H-fluoren-9-yl)methyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate hydrochloride](/img/structure/B3392860.png)
